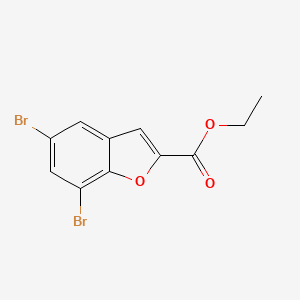

Ethyl 5,7-dibromo-1-benzofuran-2-carboxylate

Descripción

BenchChem offers high-quality Ethyl 5,7-dibromo-1-benzofuran-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5,7-dibromo-1-benzofuran-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

ethyl 5,7-dibromo-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Br2O3/c1-2-15-11(14)9-4-6-3-7(12)5-8(13)10(6)16-9/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILHAZUKNVMSAQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC(=CC(=C2O1)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Br2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Monograph: Ethyl 5,7-dibromo-1-benzofuran-2-carboxylate

Topic: Ethyl 5,7-dibromo-1-benzofuran-2-carboxylate (CAS 91182-70-6) Type: Technical Monograph / Synthetic Guide

A Halogenated Scaffold for Medicinal Chemistry & Material Science[1]

Executive Summary

Ethyl 5,7-dibromo-1-benzofuran-2-carboxylate (CAS 91182-70-6) is a highly functionalized heterocyclic building block belonging to the benzofuran-2-carboxylate class. Distinguished by its 5,7-dibromo substitution pattern, this molecule serves as a critical "privileged scaffold" in drug discovery. The bromine atoms provide dual handles for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), enabling rapid diversification into complex pharmacological agents.

This guide details the synthesis, mechanistic underpinnings, and application of this compound, specifically targeting researchers in oncology, antimicrobial development, and material science.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]

| Property | Specification |

| CAS Number | 91182-70-6 |

| IUPAC Name | Ethyl 5,7-dibromo-1-benzofuran-2-carboxylate |

| Molecular Formula | C₁₁H₈Br₂O₃ |

| Molecular Weight | 347.99 g/mol |

| Physical State | Crystalline Solid (Off-white to pale yellow) |

| Solubility | Soluble in CHCl₃, DMSO, DMF, Ethyl Acetate; Insoluble in Water |

| Key Functional Groups | Ethyl Ester (C2), Aryl Bromides (C5, C7), Benzofuran Core |

| SMILES | CCOC(=O)C1=CC2=C(O1)C(=CC(=C2)Br)Br |

Synthetic Protocol: The Rap-Stoermer Condensation

The most robust route to CAS 91182-70-6 utilizes the Rap-Stoermer condensation (or a modified Williamson ether synthesis followed by cyclization). This method is preferred for its operational simplicity and high atom economy.

Reagents & Stoichiometry

-

Precursor A: 3,5-Dibromosalicylaldehyde (1.0 equiv)

-

Precursor B: Ethyl Bromoacetate (1.2 equiv)

-

Base: Anhydrous Potassium Carbonate (

) (2.5 equiv) -

Solvent: N,N-Dimethylformamide (DMF) or Acetone (Reagent Grade)

-

Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) to accelerate alkylation.

Step-by-Step Methodology

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dibromosalicylaldehyde (e.g., 10 mmol, 2.80 g) in DMF (20 mL).

-

Deprotonation: Add anhydrous

(25 mmol, 3.45 g). Stir at room temperature for 15 minutes. Observation: The solution will turn bright yellow due to the formation of the phenoxide anion. -

Alkylation: Dropwise add Ethyl Bromoacetate (12 mmol, 1.33 mL). If using acetone, heat to reflux (

); if using DMF, heat to -

Cyclization (The Critical Step): Maintain heating for 4–6 hours. The reaction proceeds through an O-alkylation intermediate which then undergoes an intramolecular aldol-type condensation to close the furan ring.

-

Monitoring (Self-Validation):

-

TLC (20% EtOAc/Hexane): Monitor the disappearance of the aldehyde (

) and the appearance of the less polar ester product ( -

Visual: The yellow color of the phenoxide should fade as the ring closes.

-

-

Workup: Pour the reaction mixture into crushed ice-water (100 mL) with vigorous stirring. The product should precipitate as a solid.

-

Purification: Filter the precipitate, wash with cold water, and recrystallize from Ethanol or Ethanol/Water mixtures to yield needle-like crystals.

Synthetic Workflow Diagram

Mechanistic Insight

Understanding the mechanism allows for troubleshooting. The reaction is a cascade sequence:

-

Phenoxide Formation: The base removes the phenolic proton (

due to electron-withdrawing bromines). -

Williamson Ether Synthesis: The phenoxide attacks the

-carbon of ethyl bromoacetate, displacing bromide. -

Intramolecular Condensation: The enolate formed at the methylene group of the ester attacks the aldehyde carbonyl.

-

Aromatization: Dehydration occurs to form the stable, aromatic benzofuran system.

Mechanistic Pathway

[5]

Medicinal Chemistry Utility & SAR[12]

The "Privileged" 5,7-Dibromo Pattern

The 5,7-dibromo substitution is not merely structural; it dictates the molecule's reactivity and biological interaction profile.

-

Halogen Bonding: The bromine atoms act as

-hole donors, capable of forming halogen bonds with carbonyl oxygens or nitrogen atoms in protein binding pockets. This is distinct from hydrogen bonding and can enhance potency in kinase inhibitors. -

Lipophilicity (

): The dibromo motif significantly increases lipophilicity, improving membrane permeability compared to the non-halogenated parent. -

Divergent Synthesis:

-

C5 Position: Sterically accessible. Highly reactive in Suzuki couplings to introduce aryl groups (biaryl motifs).

-

C7 Position: Sterically crowded. Can be selectively preserved or coupled using specialized ligands (e.g., Buchwald phosphines).

-

Applications in Drug Design

-

Antimicrobial Agents: Benzofuran-2-carboxylates are precursors to hydrazide-hydrazone derivatives known to inhibit Staphylococcus aureus [1].

-

Anti-Arrhythmic Analogs: Structural similarity to Amiodarone (which contains a di-iodo benzofuran core). The dibromo analog serves as a scaffold to study thyroid toxicity reduction (bromine vs. iodine) [2].

-

Antioxidant Activity: The benzofuran core acts as a radical scavenger, with efficacy modulated by the electron-withdrawing halogens.

Validation & Quality Control

To ensure the synthesized material is CAS 91182-70-6, the following analytical signatures must be verified:

-

1H NMR (DMSO-

, 400 MHz):-

1.35 (t, 3H,

-

4.38 (q, 2H,

- 7.80 (s, 1H, H-3 of furan ring).

-

8.00–8.10 (m, 2H, Ar-H). Note: The H-4 and H-6 protons will appear as doublets with small meta-coupling constants (

-

1.35 (t, 3H,

-

IR Spectroscopy:

- (Strong C=O stretch, ester).

- (C-O-C stretch).

-

Absence of broad OH stretch (

), confirming consumption of starting phenol.

References

-

Bhaskar, K., & Yadav, J. S. (2021).[1] Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, 60B, 767-774.[1]

-

Gao, Y., et al. (2013). Benzofuran derivatives: A review of their synthesis and pharmacological activity. European Journal of Medicinal Chemistry, 64, 14-26.

-

Brewster, C. M. (1924). Schiff's Bases from 3,5-Dibromo-salicylaldehyde.[2][3] Journal of the American Chemical Society, 46(11), 2463–2468. (Foundational chemistry for the precursor).

-

PubChem. (n.d.). Ethyl 5-bromo-1-benzofuran-2-carboxylate (Related Congener Data). National Library of Medicine.

Sources

5,7-dibromo-benzofuran-2-carboxylic acid ethyl ester properties

An In-depth Technical Guide to 5,7-dibromo-benzofuran-2-carboxylic acid ethyl ester

Authored by: A Senior Application Scientist

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran nucleus is a cornerstone in the architecture of a vast number of synthetic and naturally occurring compounds.[1] These heterocyclic entities are renowned for their extensive range of biological activities and pharmacological applications.[1][2] From potent anticancer and antimicrobial agents to anti-inflammatory and antiviral compounds, the versatility of the benzofuran scaffold has made it a subject of intense research in medicinal chemistry and drug discovery.[2][3][4] Derivatives of benzofuran-2-carboxylic acid, in particular, have been identified as selective adenosine A2A receptor antagonists, anti-inflammatory agents, and have shown selective cytotoxicity against human cancer cell lines.[5][6]

This guide provides a comprehensive technical overview of a specific, halogenated derivative: 5,7-dibromo-benzofuran-2-carboxylic acid ethyl ester . The introduction of halogen atoms, such as bromine, into the benzofuran structure is a well-established strategy to modulate the molecule's electronic properties and enhance its biological efficacy.[7] This document will serve as a resource for researchers and drug development professionals, offering in-depth information on its physicochemical properties, a validated synthesis protocol, spectroscopic characterization, and an exploration of its potential applications.

Physicochemical and Structural Properties

Understanding the fundamental properties of a compound is critical for its application in research and development. The key physicochemical data for 5,7-dibromo-benzofuran-2-carboxylic acid ethyl ester are summarized below.

| Property | Value | Source |

| Chemical Formula | C₁₁H₈Br₂O₃ | - |

| Molecular Weight | 364.00 g/mol | - |

| CAS Number | 176960-03-3 | - |

| Appearance | (Expected) White to off-white solid | General observation for similar compounds |

| Melting Point | 108-110 °C | - |

| Boiling Point | ~368 °C (Predicted for parent acid) | [8] |

| LogP (Octanol-Water) | ~3.57 (Predicted for parent acid) | [8] |

| Solubility | Expected to be soluble in common organic solvents like DMF, DMSO, Chloroform, and Ethyl Acetate. Sparingly soluble in water. | General chemical principles |

Note: Some properties are predicted based on the parent carboxylic acid (CAS 90415-17-1) due to limited experimental data for the ethyl ester.[8][9][10]

Synthesis and Mechanistic Insights

The synthesis of benzofuran-2-carboxylic acid esters is most commonly achieved through the reaction of a substituted salicylaldehyde with a haloacetate, followed by an intramolecular cyclization. The following protocol is a robust and efficient method for preparing 5,7-dibromo-benzofuran-2-carboxylic acid ethyl ester, adapted from established procedures for analogous halogenated benzofurans.[5][6][11]

Experimental Protocol: Synthesis of Ethyl 5,7-dibromobenzofuran-2-carboxylate

This procedure details a one-pot synthesis via the reaction of 3,5-dibromosalicylaldehyde with ethyl chloroacetate.

Reagents and Materials:

-

3,5-Dibromosalicylaldehyde

-

Ethyl chloroacetate

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Dry Dimethylformamide (DMF)

-

Methanol (for crystallization)

-

Ice water

-

Standard reflux and filtration apparatus

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 3,5-dibromosalicylaldehyde (1.0 eq), ethyl chloroacetate (1.0 eq), and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add a sufficient volume of dry DMF to the flask to fully dissolve the reactants upon heating.

-

Reaction Execution: Heat the reaction mixture to 92–94°C with vigorous stirring. Maintain this temperature for approximately 4 hours.

-

Causality Explanation: Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group of the salicylaldehyde, forming a phenoxide. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of ethyl chloroacetate in an Sₙ2 reaction. The subsequent intramolecular aldol-type condensation and dehydration, facilitated by the base and heat, leads to the formation of the furan ring. DMF is an ideal polar aprotic solvent for this reaction, as it effectively solvates the potassium cation without interfering with the nucleophilic attack.

-

-

Work-up: After 4 hours, cool the reaction mixture to room temperature. Pour the solution into a beaker containing a large volume of ice water. This will cause the crude product to precipitate out of the solution.

-

Isolation: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with water to remove any remaining DMF and inorganic salts.

-

Purification: Dry the crude product in the air. For further purification, recrystallize the solid from methanol to yield the final product, 5,7-dibromo-benzofuran-2-carboxylic acid ethyl ester, as a crystalline solid.[5][6]

Synthesis Workflow Diagram

Caption: One-pot synthesis workflow for the target compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized compound. Below are the expected spectral characteristics.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present in the molecule.

-

C=O Stretch (Ester): A strong, sharp absorption band is expected in the range of 1715-1730 cm⁻¹ . This is characteristic of an α,β-unsaturated ester, where conjugation with the benzofuran ring lowers the frequency compared to a saturated aliphatic ester (1735-1750 cm⁻¹).[12][13]

-

C-O Stretches (Ester): Two or more distinct bands will appear in the fingerprint region between 1300-1000 cm⁻¹ , corresponding to the C-O single bond stretches of the ester group.[12]

-

Aromatic C=C Stretches: Medium to weak absorptions are expected in the 1600-1450 cm⁻¹ region.

-

Aromatic C-H Stretch: Absorption bands will appear just above 3000 cm⁻¹ .

-

C-Br Stretch: Bands corresponding to the carbon-bromine bonds will be present in the lower frequency region of the spectrum, typically below 700 cm⁻¹ .[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Ethyl Group (CH₂): A quartet at approximately δ 4.4-4.5 ppm , coupled to the methyl protons.

-

Ethyl Group (CH₃): A triplet at approximately δ 1.4-1.5 ppm , coupled to the methylene protons.

-

Furan Ring Proton (H-3): A singlet is expected around δ 7.4-7.6 ppm .

-

Benzene Ring Protons (H-4, H-6): Two doublets (or singlets depending on coupling) in the aromatic region, likely between δ 7.6-8.0 ppm . The dibromo substitution pattern simplifies the aromatic signals.

¹³C NMR:

-

Carbonyl Carbon (C=O): Expected in the downfield region, around δ 158-165 ppm .

-

Aromatic & Furan Carbons: Multiple signals between δ 100-155 ppm . The carbons attached to bromine (C-5, C-7) will be shifted.

-

Ethyl Group (O-CH₂): A signal around δ 60-62 ppm .

-

Ethyl Group (CH₃): A signal in the upfield region, around δ 14-15 ppm .

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): A characteristic cluster of peaks will be observed for the molecular ion due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). The M⁺, [M+2]⁺, and [M+4]⁺ peaks will appear in an approximate ratio of 1:2:1. The primary peak will be at m/z = 362 (for ²x⁷⁹Br), with major peaks at 364 and 366.

-

Major Fragments: The most common fragmentation for esters is the α-cleavage to form a stable acylium ion (R-CO⁺).[15] Loss of the ethoxy group (-OCH₂CH₃, 45 Da) would result in a prominent acylium ion peak cluster around m/z = 317/319/321.

Potential Applications in Drug Discovery

While specific biological studies on 5,7-dibromo-benzofuran-2-carboxylic acid ethyl ester are limited, the broader class of benzofuran derivatives is rich with pharmacological potential.[1][2][3]

-

Anticancer and Antiproliferative Activity: Many halogenated benzofurans exhibit significant cytotoxic activity against various human cancer cell lines.[7] The dibromo-substitution pattern on this molecule makes it a compelling candidate for screening in anticancer assays.

-

Antimicrobial and Antifungal Agents: Benzofuran derivatives have shown promising efficacy against multidrug-resistant pathogens.[4] The lipophilicity conferred by the bromine atoms and the ethyl ester group may enhance cell membrane penetration, a desirable trait for antimicrobial drug candidates.

-

Enzyme Inhibition: Benzofuran-2-carboxylic acid esters have been identified as inhibitors of the mammalian 5-lipoxygenase enzyme, which is involved in the biosynthesis of leukotrienes. This makes them potentially useful in the treatment of asthma, inflammation, and allergic disorders.[16]

The 5,7-dibromo-benzofuran-2-carboxylic acid ethyl ester represents a valuable scaffold for further chemical modification and biological evaluation. Its synthesis is straightforward, allowing for the generation of libraries of related compounds for structure-activity relationship (SAR) studies.

References

- Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016).

-

Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). MDPI. Available at: [Link]

-

Study of Benzofuran Derivatives and their Biological Significance. (n.d.). IJSDR. Available at: [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). PMC. Available at: [Link]

-

SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. (2025). ResearchGate. Available at: [Link]

-

Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. (n.d.). CORE. Available at: [Link]

-

Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. (n.d.). ResearchGate. Available at: [Link]

-

5,7-Dibromo-benzofuran-2-carboxylic acid Properties. (2025). EPA. Available at: [Link]

-

Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. (n.d.). ResearchGate. Available at: [Link]

-

Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). MDPI. Available at: [Link]

-

The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. (2023). EAS Publisher. Available at: [Link]

-

IR Spectroscopy Tutorial: Esters. (n.d.). University of Calgary. Available at: [Link]

-

5,7-Dibromo-benzofuran-2-carboxylic acid Synonyms. (2025). EPA. Available at: [Link]

-

5,7-Dibromo-benzofuran-2-carboxylic acid - Publications - Abstract Sifter. (2025). EPA. Available at: [Link]

- Benzofuran 2-carboxylic acid esters useful as inhibitors of leukotriene biosynthesis. (n.d.). Google Patents.

-

Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts. Available at: [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. (2023). Chemistry LibreTexts. Available at: [Link]

Sources

- 1. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents | MDPI [mdpi.com]

- 8. CompTox Chemicals Dashboard [comptox.epa.gov]

- 9. CompTox Chemicals Dashboard [comptox.epa.gov]

- 10. CompTox Chemicals Dashboard [comptox.epa.gov]

- 11. researchgate.net [researchgate.net]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. easpublisher.com [easpublisher.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. US4663347A - Benzofuran 2-carboxylic acid esters useful as inhibitors of leukotriene biosynthesis - Google Patents [patents.google.com]

An In-depth Technical Guide to Ethyl 5,7-dibromo-1-benzofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. Their unique structural framework is a key component in numerous natural products and synthetic molecules, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide focuses on a specific, halogenated derivative, Ethyl 5,7-dibromo-1-benzofuran-2-carboxylate, providing a comprehensive overview of its chemical properties, synthesis, and potential applications for professionals in drug discovery and development. The strategic placement of two bromine atoms on the benzofuran core is anticipated to significantly influence its physicochemical properties and biological activity, making it a compound of interest for further investigation.

Core Molecular Attributes

The fundamental characteristics of Ethyl 5,7-dibromo-1-benzofuran-2-carboxylate are summarized below. These values are calculated based on its chemical structure, providing a foundational understanding of the molecule.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈Br₂O₃ | Calculated |

| Molecular Weight | 348.00 g/mol | Calculated |

| IUPAC Name | Ethyl 5,7-dibromo-1-benzofuran-2-carboxylate | |

| Canonical SMILES | CCOC(=O)c1oc2c(Br)cc(Br)cc2c1 | |

| InChI Key | InChIKey=QJHJVBJHHZJNJQ-UHFFFAOYSA-N |

Synthesis and Workflow

The synthesis of Ethyl 5,7-dibromo-1-benzofuran-2-carboxylate can be approached through a two-step process: the formation of the precursor 5,7-dibromobenzofuran-2-carboxylic acid, followed by its esterification.

Step 1: Synthesis of 5,7-Dibromobenzofuran-2-carboxylic acid

The synthesis of the carboxylic acid precursor is a critical first step. While various methods for benzofuran synthesis exist, a common route involves the reaction of a substituted salicylaldehyde with an α-halocarbonyl compound.

Experimental Protocol: Synthesis of 5,7-Dibromobenzofuran-2-carboxylic acid (Adapted from related benzofuran syntheses)

Causality: This protocol is based on the well-established Perkin reaction or similar condensations, which are effective for forming the benzofuran ring system from phenolic aldehydes. The choice of a dibrominated salicylaldehyde as the starting material directly incorporates the desired bromine atoms onto the benzene ring of the benzofuran core.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3,5-dibromosalicylaldehyde, an excess of acetic anhydride, and a catalytic amount of a weak base such as sodium acetate.

-

Heating: Heat the mixture under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis: After completion, the reaction mixture is cooled and poured into water to hydrolyze the excess acetic anhydride and precipitate the crude product.

-

Purification: The crude 5,7-dibromobenzofuran-2-carboxylic acid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Step 2: Esterification to Ethyl 5,7-dibromo-1-benzofuran-2-carboxylate

The final step is a classic Fischer esterification, a reliable and widely used method for converting carboxylic acids to esters.

Experimental Protocol: Fischer Esterification

Causality: Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol. The use of a large excess of the alcohol (ethanol in this case) and a strong acid catalyst drives the equilibrium towards the formation of the ethyl ester. The removal of water as it is formed can also increase the yield.

-

Reaction Mixture: Dissolve the purified 5,7-dibromobenzofuran-2-carboxylic acid in a large excess of absolute ethanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reflux: Heat the mixture to reflux for several hours, again monitoring the reaction progress by TLC.

-

Workup: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

-

Extraction and Purification: Extract the ethyl ester into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product can be purified by column chromatography or recrystallization.

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of Ethyl 5,7-dibromo-1-benzofuran-2-carboxylate.

Potential Applications in Drug Development

While specific biological studies on Ethyl 5,7-dibromo-1-benzofuran-2-carboxylate are not extensively documented in publicly available literature, the broader class of benzofuran derivatives has shown significant promise in several therapeutic areas. The introduction of halogen atoms, particularly bromine, is a common strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic properties of drug candidates.

-

Anticancer Activity: Many benzofuran derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The halogenated nature of this compound could enhance its potential as an anticancer agent.

-

Antimicrobial Agents: The benzofuran scaffold is present in several compounds with antibacterial and antifungal properties. Further investigation into the antimicrobial spectrum of this dibrominated ester is warranted.

-

Enzyme Inhibition: Substituted benzofurans have been explored as inhibitors for various enzymes, playing roles in different disease pathways.

The presence of the ethyl ester group can also influence the compound's solubility and cell permeability, which are critical factors in drug design. This functional group can also serve as a handle for further chemical modifications to create a library of related compounds for structure-activity relationship (SAR) studies.

Characterization and Quality Control

To ensure the identity and purity of synthesized Ethyl 5,7-dibromo-1-benzofuran-2-carboxylate, a combination of analytical techniques is essential.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet), and distinct aromatic protons on the benzofuran ring system. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, carbons of the ethyl group, and the aromatic and furan ring carbons. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (347.89 m/z for the isotopic pattern of two bromine atoms). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretch of the ester, C-O stretches, and aromatic C-H and C=C vibrations. |

| Melting Point | A sharp and defined melting point range, indicative of high purity. |

Conclusion

Ethyl 5,7-dibromo-1-benzofuran-2-carboxylate is a halogenated heterocyclic compound with potential for further exploration in drug discovery and materials science. Its synthesis is achievable through established chemical transformations, and its structure offers multiple points for further derivatization. The foundational information provided in this guide serves as a starting point for researchers and scientists interested in investigating the unique properties and potential applications of this and related benzofuran derivatives.

References

-

Due to the specific nature of the requested compound, direct literature is scarce.

-

Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. [Link]

-

Study of Benzofuran Derivatives and their Biological Significance. International Journal for Scientific Research & Development. [Link]

-

Synthesis of 5,7-dibromo-2-salicyloylbenzofuran O-ether derivatives... ResearchGate. [Link]

-

Ester synthesis by esterification. Organic Chemistry Portal. [Link]

-

Strategic Bromination of the Benzofuran Core: A Comparative Analysis of 5-Bromo and 5,7-Dibromo Benzofuran Carboxylates

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzofuran Scaffold and the Strategic Role of Bromination

The benzofuran ring system is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide spectrum of biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties.[1][2][3] The derivatization of this core, particularly at the 2-position with a carboxylate group, provides a crucial anchor for molecular interactions and a versatile handle for further synthetic modifications.

Halogenation, and specifically bromination, is a time-honored strategy in drug design used to modulate a molecule's physicochemical profile. The introduction of a bromine atom can profoundly influence lipophilicity, metabolic stability, and electronic character, thereby affecting the compound's pharmacokinetic (ADME) and pharmacodynamic properties.[4] This guide delves into the nuanced yet critical differences that arise from mono- versus di-bromination on the benzofuran-2-carboxylate core, comparing the 5-bromo and 5,7-dibromo analogs to inform rational drug design and synthetic strategy.

Part 1: The 5-Bromo Benzofuran-2-Carboxylate Scaffold

The 5-bromo derivative serves as a foundational building block, where a single bromine atom imparts specific electronic and steric properties without drastically altering the core structure.

Synthesis and Mechanistic Rationale

The most common and reliable syntheses of ethyl 5-bromobenzofuran-2-carboxylate begin with 5-bromosalicylaldehyde. One prevalent method is a cyclization reaction with a malonic ester derivative.[5][6]

The choice of a moderately strong base like potassium carbonate is critical; it is sufficient to deprotonate the salicylaldehyde's hydroxyl group and the active methylene of the diethyl malonate, initiating the condensation and subsequent cyclization, without promoting unwanted side reactions that a stronger base might induce. Ethyl methyl ketone is often chosen as a solvent due to its appropriate boiling point for the reaction temperature and its ability to dissolve both the organic precursors and the inorganic base.[5]

Physicochemical and Spectroscopic Profile

The single bromine atom at the 5-position acts as an electron-withdrawing group through induction, while also increasing the molecule's overall lipophilicity and molecular weight. These changes can enhance membrane permeability and introduce favorable halogen bonding interactions with biological targets.

| Property | 5-Bromo-1-benzofuran[7][8] | Ethyl 5-bromobenzofuran-2-carboxylate[9] |

| Molecular Formula | C₈H₅BrO | C₁₁H₉BrO₃ |

| Molecular Weight | 197.03 g/mol | 269.09 g/mol |

| Melting Point | 8 °C | 55-57 °C |

| Boiling Point | 226 °C | Not specified |

| Appearance | - | Approximately planar molecule |

| Key IR Peaks (cm⁻¹) | Aromatic C-H, C=C, C-O, C-Br stretching | ~1647 (C=O stretching amide), ~707 (C-Br stretching)[5] |

| ¹H NMR Signals | Aromatic protons observed between 7.5-8.5 ppm[5] | Distinct signals for aromatic, furan, and ethyl ester protons |

Reactivity and Synthetic Versatility

The 5-bromo substituent is more than just a modulator of physical properties; it is a key functional handle for further molecular elaboration. The carbon-bromine bond is susceptible to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups at this position.[2][10] This synthetic flexibility makes the 5-bromo scaffold an excellent starting point for building libraries of complex derivatives for structure-activity relationship (SAR) studies.

The bromination of the parent benzofuran molecule is known to proceed via electrophilic attack, primarily at the 2-position, forming a cyclic bromonium ion intermediate.[11] The presence of the bromine at C5 deactivates the benzene ring slightly to further electrophilic substitution but still allows for targeted modifications.

Part 2: The 5,7-Dibromo Benzofuran-2-Carboxylate Scaffold

The addition of a second bromine atom at the 7-position introduces significant steric and electronic changes, leading to a molecule with a distinctly different character from its mono-brominated counterpart.

Synthesis and Strategic Considerations

Synthesis of the 5,7-dibromo analog typically involves starting materials that already contain the dibromo pattern, such as 3,5-dibromosalicylaldehyde, or by performing a direct, and often aggressive, bromination of a benzofuran precursor.[12]

Using a reagent like N-bromosuccinimide (NBS) allows for a more controlled introduction of bromine compared to elemental bromine. The reaction mechanism involves the generation of an electrophilic bromine species that attacks the electron-rich benzofuran ring. The choice of reaction conditions is paramount to control the regioselectivity and prevent over-bromination or degradation of the starting material.

Physicochemical and Spectroscopic Profile

The two bromine atoms dramatically increase the molecular weight and lipophilicity (LogKow). Their strong, combined electron-withdrawing effect makes the aromatic ring significantly more electron-deficient and lowers the pKa of the carboxylic acid, making it more acidic.[13]

| Property | 5,7-Dibromo-benzofuran-2-carboxylic acid[13][14] |

| Molecular Formula | C₉H₄Br₂O₃ |

| Molecular Weight | 335.94 g/mol |

| Melting Point | 280 °C |

| Boiling Point | 368 °C (Predicted) |

| Water Solubility | 2.52e-4 g/L (Predicted) |

| pKa (acidic) | 2.59 (Predicted) |

| LogKow (Octanol-Water) | 3.57 (Predicted) |

Reactivity and Synthetic Limitations

The presence of two powerful deactivating bromine groups on the benzene ring significantly reduces its susceptibility to further electrophilic aromatic substitution. Furthermore, the bromine at C7 introduces considerable steric hindrance around that region of the molecule. This can be a double-edged sword: while it may limit options for further synthetic modification at adjacent positions, this steric bulk can also be exploited to achieve specific, locked conformations for optimal receptor binding, or to block a site of metabolic attack, potentially increasing the compound's in-vivo half-life.

Part 3: Head-to-Head Comparison: The Strategic Implications of Bromination Pattern

The decision to use a 5-bromo versus a 5,7-dibromo scaffold is a critical choice in a drug discovery campaign, with each offering a distinct set of advantages and disadvantages.

Electronic and Steric Divergence

The primary difference lies in the magnitude of the electronic effect and the introduction of steric bulk. The 5-bromo compound is moderately electron-poor, while the 5,7-dibromo compound is significantly so. This has direct implications for the acidity of the carboxylate group and the reactivity of the entire ring system.

Caption: Inductive (-I) and steric effects of mono- vs. di-bromination.

Impact on Pharmacokinetics and Drug-Receptor Interactions

The increased lipophilicity of the dibromo analog will decrease its aqueous solubility but may enhance its ability to cross cell membranes. However, high lipophilicity can also lead to non-specific binding and faster metabolic clearance.[15] The steric bulk of the C7-bromine can be a critical determinant of binding affinity. It may either prevent the molecule from fitting into a narrow binding pocket or provide a beneficial interaction that locks it into a bioactive conformation, increasing potency.

Synthetic Strategy and Diversification Potential

From a synthetic chemistry perspective, the 5-bromo scaffold is far more versatile. It offers a reactive site for predictable and high-yielding cross-coupling reactions, enabling the creation of a diverse chemical library from a single intermediate. The 5,7-dibromo scaffold is more synthetically "final." Its diversification is more challenging due to the deactivated ring and steric hindrance, making it more suitable as a final target or for late-stage functionalization at other positions if possible.

Caption: Comparative synthetic utility for library generation.

Detailed Experimental Protocols

The following protocols are provided as self-validating systems. Adherence to stoichiometry, temperature control, and purification methods is essential for reproducibility.

Protocol 1: Synthesis of Ethyl 5-bromobenzofuran-2-carboxylate[5]

-

Materials: 5-bromosalicylaldehyde (0.01 mol), diethyl malonate (0.013 mol), anhydrous potassium carbonate (10 g), ethyl methyl ketone (40 mL).

-

Procedure:

-

Combine 5-bromosalicylaldehyde and diethyl malonate in a round-bottom flask equipped with a reflux condenser.

-

Add ethyl methyl ketone (40 mL) followed by anhydrous potassium carbonate (10 g).

-

Heat the reaction mixture to reflux on a steam bath with continuous stirring for 10 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove the potassium carbonate.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from ethanol to obtain the pure ethyl 5-bromobenzofuran-2-carboxylate.

-

Characterize the final product using MP, IR, ¹H NMR, and Mass Spectrometry to confirm its identity and purity.[5]

-

Protocol 2: Synthesis of 5,7-dibromo-2-salicyloylbenzofuran Derivatives (Illustrative Core Synthesis)[13]

-

Rationale: This protocol illustrates a multi-step synthesis where the dibromo-benzofuran core is constructed. The example focuses on a related structure to highlight the principles.

-

Step 1: Dibromination of Salicylaldehyde (Example Precursor Step):

-

Dissolve salicylaldehyde in a suitable solvent like acetic acid.

-

Slowly add N-bromosuccinimide (NBS) (2.1 equivalents) in portions while maintaining the temperature, often with mild heating (e.g., 60 °C).

-

The reaction is typically rapid. Monitor by TLC until the starting material is consumed.

-

Pour the reaction mixture into water to precipitate the 3,5-dibromosalicylaldehyde product. Filter, wash with water, and dry.

-

-

Step 2: Cyclization to form the Benzofuran Ring:

-

React the resulting 3,5-dibromosalicylaldehyde with an appropriate partner (e.g., an α-haloketone or chloroacetate derivative) in a polar aprotic solvent like DMF or acetone.

-

Add a base such as anhydrous potassium carbonate (K₂CO₃) to facilitate the reaction.

-

Heat the mixture under reflux for several hours (e.g., 8 hours) until cyclization is complete.[12]

-

Work-up involves pouring the mixture into ice water, filtering the precipitate, and purifying by column chromatography or recrystallization.

-

Conclusion for the Drug Development Professional

The choice between a 5-bromo and a 5,7-dibromo benzofuran carboxylate is a strategic decision that extends beyond simple substitution.

-

Choose 5-Bromo-benzofuran-2-carboxylate for:

-

Early-stage discovery and SAR exploration: Its C5-bromo handle is ideal for parallel synthesis and creating broad chemical diversity to probe the target space.

-

Projects where moderate lipophilicity and electron withdrawal are desired: It provides a balanced modification of the parent scaffold.

-

-

Choose 5,7-Dibromo-benzofuran-2-carboxylate for:

-

Lead optimization: When a specific steric blockade is needed to enhance potency or block metabolic pathways.

-

Targets requiring a more electron-deficient aromatic system: The strong inductive effect can significantly alter binding interactions and acidity.

-

When higher lipophilicity is a desired trait to improve membrane penetration, though this must be balanced against potential solubility and off-target effects.

-

Ultimately, the selection depends on the specific biological target, the desired physicochemical properties, and the long-term synthetic strategy of the research program. Understanding the fundamental differences in reactivity, sterics, and electronics between these two scaffolds is paramount to making an informed and effective decision.

References

-

The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives - EAS Publisher. Available at: [Link]

-

Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives - ResearchGate. Available at: [Link]

-

5,7-Dibromo-benzofuran-2-carboxylic acid Properties - EPA. Available at: [Link]

-

Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities - TSI Journals. Available at: [Link]

-

Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives - Semantic Scholar. Available at: [Link]

-

Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives - MDPI. Available at: [Link]

-

Kinetics of Bromination of Benzofurans by Phenyltrimethylammonium Tribromide - JOCPR. Available at: [Link]

-

Synthesis of 5,7-dibromo-2-salicyloylbenzofuran O-ether derivatives... - ResearchGate. Available at: [Link]

-

Benzofuran, 5-bromo- | C8H5BrO | CID 90015 - PubChem. Available at: [Link]

-

Theoretical study of the mechanism of thieno[3,2-b]benzofuran bromination - Semantic Scholar. Available at: [Link]

-

Substituent Effects in the Benzofuran System. II. Electrophilic Bromination - Oxford Academic. Available at: [Link]

-

Benzofuran synthesis - Organic Chemistry Portal. Available at: [Link]

-

Reactions of Benzofuran Oxidation, Nitration and Bromination of 7-Hydroxy' and 7-Metboxy-benzofuran Derivatives - ResearchGate. Available at: [Link]

-

Kinetics of Bromination of Benzofurans by Phenyltrimethylammonium Tribromide. Available at: [Link]

-

Exploring the effects of mono-bromination on hole-electron transport and distribution in dibenzofuran and dibenzothiophene isomers: a first-principles study - PubMed. Available at: [Link]

-

Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Available at: [Link]

-

Ethyl 5-bromo-1-benzofuran-2-carboxylate - PMC - NIH. Available at: [Link]

-

Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Available at: [Link]

-

645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Available at: [Link]

-

Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC. Available at: [Link]

-

Uptake, Elimination and Metabolism of Brominated Dibenzofurans in Mice - MDPI. Available at: [Link]

-

A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure - PubMed. Available at: [Link]

-

cis-5-Bromo-7-(4-hydroxycyclohexylamino)benzofuran-2-carboxylic acid - PubChem. Available at: [Link]

-

Preparation and Properties of Benzofuran#Synthesis of Benzofuran - YouTube. Available at: [Link]

-

Regioselective Synthesis of Benzofuranones and Benzofurans - Beaudry Research Group - Oregon State University. Available at: [Link]

-

5,7-Dibromo-benzofuran-2-carboxylic acid - Publications - Abstract Sifter - EPA. Available at: [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. Available at: [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. easpublisher.com [easpublisher.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Benzofuran, 5-bromo- | C8H5BrO | CID 90015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-Bromo-1-benzofuran | 23145-07-5 [chemicalbook.com]

- 9. Ethyl 5-bromo-1-benzofuran-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. CompTox Chemicals Dashboard [comptox.epa.gov]

- 14. fluorochem.co.uk [fluorochem.co.uk]

- 15. mdpi.com [mdpi.com]

Synthesis of Ethyl 5,7-dibromo-1-benzofuran-2-carboxylate: An Application Note and Detailed Protocol

This document provides a comprehensive guide for the synthesis of ethyl 5,7-dibromo-1-benzofuran-2-carboxylate, a key intermediate in the development of novel pharmaceutical agents and functional materials. This protocol is designed for researchers and professionals in organic synthesis and drug discovery, offering a detailed, step-by-step procedure grounded in established chemical principles.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran derivatives are a prominent class of heterocyclic compounds widely distributed in natural products and synthetic molecules of significant biological importance.[1] The benzofuran nucleus is a core structural motif in numerous pharmaceuticals exhibiting a broad spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties. The strategic placement of substituents, such as halogens, on the benzofuran ring system can profoundly influence the molecule's physicochemical properties and biological activity. Specifically, brominated benzofurans are valuable precursors for further functionalization through cross-coupling reactions, enabling the synthesis of complex molecular architectures.

Reaction Overview: A Modified Perkin-Oglialoro Condensation

The synthesis of ethyl 5,7-dibromo-1-benzofuran-2-carboxylate from 3,5-dibromosalicylaldehyde proceeds via a base-catalyzed condensation reaction with a malonic ester derivative, a transformation akin to the Perkin-Oglialoro reaction. This method provides an efficient route to construct the benzofuran-2-carboxylate system.

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis.

The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 3,5-dibromosalicylaldehyde by a mild base, such as potassium carbonate. The resulting phenoxide then acts as a nucleophile, attacking the electrophilic carbon of diethyl bromomalonate. Subsequent intramolecular condensation and elimination steps lead to the formation of the furan ring and the desired benzofuran-2-carboxylate product. The presence of two electron-withdrawing bromine atoms on the salicylaldehyde ring can influence the reactivity of the starting material and the stability of the intermediates.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous brominated benzofuran-2-carboxylates.[2][3]

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 3,5-Dibromosalicylaldehyde | ≥98% | Commercially Available |

| Diethyl Bromomalonate | ≥97% | Commercially Available |

| Anhydrous Potassium Carbonate (K₂CO₃) | ≥99%, powdered | Commercially Available |

| Acetone or 2-Butanone (MEK) | Anhydrous | Commercially Available |

| Ethyl Acetate | ACS Grade | Commercially Available |

| Hexanes | ACS Grade | Commercially Available |

| Saturated Sodium Bicarbonate Solution | Prepared in-house | |

| Brine (Saturated NaCl Solution) | Prepared in-house | |

| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available |

Equipment

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

-

Magnetic stir plate

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

Step-by-Step Procedure

Sources

High-Efficiency Synthesis of 5,7-Dibromo Benzofuran Derivatives via Optimized Rap-Stoermer Protocol

Executive Summary

This application note details the optimized synthesis of 5,7-dibromo-2-aroylbenzofuran derivatives utilizing a modified Rap-Stoermer reaction. Benzofurans are critical pharmacophores in drug discovery, exhibiting significant antimicrobial, antiviral, and anticancer activities.[1] The 5,7-dibromo substitution pattern, derived from 3,5-dibromosalicylaldehyde, enhances lipophilicity and metabolic stability, making these derivatives high-value targets for medicinal chemistry.

We present two distinct protocols: a Standard Thermal Method for scalability and diverse substrate tolerance, and a Green Microwave-Assisted Method for rapid library generation. Both protocols are designed to maximize regioselectivity and yield while minimizing side reactions common to electron-deficient phenols.

Mechanistic Insight & Reaction Design

The Rap-Stoermer reaction is a one-pot cascade involving an initial intermolecular nucleophilic substitution (Williamson ether synthesis) followed by an intramolecular aldol-type condensation and dehydration.

The "Dibromo" Challenge

Using 3,5-dibromosalicylaldehyde presents a specific chemical challenge compared to unsubstituted salicylaldehydes:

-

Acidity: The two bromine atoms are electron-withdrawing groups (EWG), significantly increasing the acidity of the phenolic hydroxyl (pKa

6.0 vs. 10.0 for phenol). This facilitates rapid deprotonation even with mild bases. -

Nucleophilicity: Conversely, the EWGs reduce the electron density on the phenoxide oxygen, potentially slowing the initial

attack on the -

Cyclization: The aldehyde carbonyl becomes more electrophilic, which generally favors the intramolecular cyclization step.

Reaction Pathway Visualization

The following diagram illustrates the critical intermediates and the transition from the acyclic ether to the cyclized benzofuran.

Figure 1: Mechanistic pathway of the Rap-Stoermer cascade. Note that Intermediate A can sometimes be isolated if the reaction temperature is insufficient for cyclization.

Experimental Strategy & Reagent Selection

To ensure reproducibility and high yields, the following selection criteria are applied:

| Component | Selection | Rationale for 5,7-Dibromo Derivatives |

| Substrate | 3,5-Dibromosalicylaldehyde | Starting material.[2] Purity >98% required to prevent mono-bromo impurities. |

| Alkylaing Agent | Phenacyl Bromide (Substituted) | |

| Base | Potassium Carbonate ( | Preferred. Mild enough to prevent Cannizzaro reaction of the aldehyde but strong enough to deprotonate the acidic dibromo-phenol. |

| Catalyst | Potassium Iodide (KI) | Optional. Adds 5-10% yield by converting alkyl bromide to more reactive alkyl iodide in situ (Finkelstein). |

| Solvent | DMF or PEG-400 | High boiling point polar aprotic solvents stabilize the transition state and allow temperatures >100°C necessary for the dehydration step. |

Detailed Protocols

Protocol A: Standard Thermal Method (Batch/Scale-Up)

Recommended for gram-scale synthesis and substrates with sensitive functional groups.

Reagents:

-

3,5-Dibromosalicylaldehyde (1.0 eq, 5 mmol, ~1.40 g)

-

Phenacyl Bromide (1.1 eq, 5.5 mmol)

- (Anhydrous, 2.0 eq, 10 mmol)

-

Solvent: DMF (10 mL) or Acetone (reflux, longer time)

Procedure:

-

Dissolution: In a 50 mL round-bottom flask, dissolve 3,5-dibromosalicylaldehyde (1.40 g) in 10 mL of DMF.

-

Base Addition: Add anhydrous

(1.38 g). Stir at room temperature for 10 minutes. The solution will turn bright yellow (phenoxide formation). -

Alkylation: Add phenacyl bromide (1.1 eq) portion-wise over 5 minutes.

-

Reaction: Heat the mixture to 100–110°C for 3–5 hours.

-

Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The aldehyde spot (

) should disappear. A new fluorescent spot (

-

-

Work-up:

-

Cool the mixture to room temperature.

-

Pour into crushed ice-water (100 mL) with vigorous stirring.

-

The product will precipitate as a solid.[3]

-

-

Purification: Filter the solid, wash with water (

mL) to remove DMF and inorganic salts. Recrystallize from Ethanol or EtOH/DMF mixtures.

Protocol B: Green Microwave-Assisted Method (High-Throughput)

Recommended for rapid library generation.

Reagents:

-

3,5-Dibromosalicylaldehyde (1.0 mmol)

-

Phenacyl Bromide (1.0 mmol)[4]

-

Base: DABCO (10 mol%) or

(1.0 eq) -

Solvent: PEG-400 (2 mL) or Water (with TBAB phase transfer catalyst)

Procedure:

-

Loading: In a microwave-safe vial (10 mL), combine the aldehyde, phenacyl bromide, and base in PEG-400.

-

Irradiation: Irradiate at 300W, 100°C for 5–10 minutes.

-

Extraction: Cool the vial. Add water (5 mL). Extract with Ethyl Acetate (

mL) if oil forms, or filter if solid precipitates (common for dibromo derivatives). -

Validation: This method typically yields >85% product with minimal purification required.

Workflow & Troubleshooting Guide

The following decision tree assists in troubleshooting common issues during the synthesis.

Figure 2: Troubleshooting matrix for reaction monitoring. SM = Starting Material.

Critical Quality Attributes (CQAs)

-

Appearance: 5,7-dibromo benzofurans are typically off-white to pale yellow needles.

-

Melting Point: Expect high melting points (often >140°C) due to halogen bonding and molecular weight.

-

NMR Signature:

-

Disappearance: Aldehyde proton (

ppm) and Phenolic OH ( -

Appearance: Furan ring proton at C3 position (singlet,

ppm).

-

References

-

General Rap-Stoermer Mechanism & Utility

-

Synthesis of 5,7-Dibromo Derivatives

- Choi, Y., et al. (2015).

-

(Specific protocol using

).

-

Green Chemistry Protocols

-

Microwave Assisted Synthesis

- Deng, X., et al. (2009). Microwave-assisted synthesis of 2-aroylbenzofurans in PEG-400.

Sources

- 1. scienceopen.com [scienceopen.com]

- 2. lookchem.com [lookchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. scirp.org [scirp.org]

- 5. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

Application Note: Ethyl 5,7-dibromo-1-benzofuran-2-carboxylate as a Pharmacophore Intermediate

Abstract

This application note details the synthesis, characterization, and strategic utilization of ethyl 5,7-dibromo-1-benzofuran-2-carboxylate (EDBFC). As a halogenated "privileged scaffold," this intermediate offers a unique combination of lipophilicity and orthogonal reactivity. The 5,7-dibromo substitution pattern provides specific steric bulk and electronic properties that enhance metabolic stability and facilitate halogen-bonding interactions in protein binding pockets. This guide provides optimized protocols for its synthesis via the Rap-Stoermer condensation and its subsequent conversion into bioactive carbohydrazide derivatives.

Introduction: The Strategic Value of the Scaffold

Benzofuran derivatives are ubiquitous in medicinal chemistry, forming the core of therapeutics ranging from anti-arrhythmics (Amiodarone) to anti-cancer agents.[1][2] The 5,7-dibromo-1-benzofuran-2-carboxylate core is particularly valuable for three reasons:

-

Lipophilicity Modulation: The two bromine atoms significantly increase the LogP, improving membrane permeability compared to the unsubstituted parent.

-

Orthogonal Functionalization:

-

C-2 Position (Ester): A "soft" electrophile ready for nucleophilic substitution (amides, hydrazides) or reduction.

-

C-5/C-7 Positions (Aryl Bromides): "Hard" handles for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing for late-stage diversification.

-

-

Halogen Bonding: The bromine atoms can act as Lewis acids (sigma-hole donors) to interact with backbone carbonyls in target enzymes (e.g., PTP1B or kinases).

Protocol 1: Synthesis of the Core Scaffold

This protocol utilizes a base-catalyzed condensation between substituted salicylaldehyde and an

Reagents and Materials

-

Precursor: 3,5-Dibromosalicylaldehyde (CAS: 90-59-5)

-

Alkylation Agent: Ethyl bromoacetate (CAS: 105-36-2)

-

Base: Potassium Carbonate (

), anhydrous[4] -

Solvent: Acetone (dry) or N,N-Dimethylformamide (DMF)

-

Catalyst (Optional): Potassium iodide (KI) to accelerate alkylation via the Finkelstein mechanism.

Experimental Procedure

-

Activation: In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-dibromosalicylaldehyde (10 mmol, 2.80 g) in anhydrous acetone (50 mL).

-

Base Addition: Add anhydrous

(20 mmol, 2.76 g). Stir at room temperature for 15 minutes to generate the phenoxide anion. Note: The solution will turn bright yellow. -

Alkylation: Dropwise add ethyl bromoacetate (12 mmol, 1.33 mL). If using acetone, add a catalytic amount of KI (0.1 eq).

-

Cyclization (Reflux): Heat the mixture to reflux (

for acetone;-

Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The aldehyde spot (

) should disappear, replaced by a highly fluorescent blue/purple spot (

-

-

Work-up:

-

Purification: Recrystallize the crude solid from Ethanol or Methanol.

Mechanistic Pathway (DOT Visualization)

Figure 1: The cascade mechanism involves initial phenoxide formation, nucleophilic attack on the

Protocol 2: Functionalization to Carbohydrazide

The ethyl ester at C-2 is a "gateway" functional group. Converting it to a carbohydrazide is the standard method for generating Schiff base libraries (hydrazones) which often exhibit enhanced antimicrobial activity compared to the ester.

Reagents[3][7]

-

Substrate: Ethyl 5,7-dibromo-1-benzofuran-2-carboxylate (from Protocol 1).

-

Reagent: Hydrazine hydrate (

, -

Solvent: Absolute Ethanol.

Experimental Procedure

-

Dissolution: Dissolve the ethyl ester (5 mmol) in absolute ethanol (30 mL). Slight warming may be required due to the lipophilicity of the dibromo-core.

-

Addition: Add hydrazine hydrate (25 mmol, 5 equivalents) dropwise. Excess hydrazine is critical to prevent dimer formation.

-

Reflux: Reflux the mixture for 4–6 hours.

-

Precipitation: Allow the mixture to cool to room temperature. The carbohydrazide product often precipitates as a white/off-white solid upon cooling.

-

Isolation: Filter the solid, wash copiously with cold ethanol (to remove excess hydrazine), and dry under vacuum.

Data Specification Table

| Property | Value / Observation |

| Appearance | White to pale yellow crystalline solid |

| Melting Point (Est.) | |

| IR Spectrum (Key Peaks) | Ester |

| TLC System | Hexane:Ethyl Acetate (7:[7]3) |

Strategic Insight: Pharmacophore Diversification

The true power of this intermediate lies in its ability to access distinct chemical spaces. The diagram below illustrates the logical flow for diversifying this scaffold.

Figure 2: Strategic divergence points. The C-2 position (left branch) is typically modified for solubility and hydrogen bonding, while the C-5/C-7 positions (right branch) are used to extend the hydrophobic pharmacophore.

Safety and Handling

-

Lachrymators:

-Haloesters (Ethyl bromoacetate) are potent lachrymators. Handle only in a functioning fume hood. -

Skin Irritants: 3,5-Dibromosalicylaldehyde and the benzofuran product can cause contact dermatitis. Double-gloving (Nitrile) is recommended.

-

Hydrazine: Hydrazine hydrate is carcinogenic and unstable. Avoid contact with metal oxides and oxidizers.

References

-

Benzofuran Synthesis Review

-

Pharmacological Relevance

-

Spectroscopic Data (Analogous)

-

Title: Ethyl 5-bromo-1-benzofuran-2-carboxylate.[10]

- Source: IUCrD

- Context: Provides structural benchmarks (bond lengths, angles)

-

-

Mechanism of Rap-Stoermer

-

Title: A green and convenient synthesis of 2-aroylbenzofurans... via Rap-Stoermer type reaction.[5]

- Source: Arabian Journal of Chemistry.

- Context: Mechanistic validation of the base-catalyzed aldol condensation p

-

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. easpublisher.com [easpublisher.com]

- 5. researchgate.net [researchgate.net]

- 6. op.niscpr.res.in [op.niscpr.res.in]

- 7. prepchem.com [prepchem.com]

- 8. iris.cnr.it [iris.cnr.it]

- 9. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PubChemLite - Ethyl (5-bromobenzofuran)-2-carboxylate (C11H9BrO3) [pubchemlite.lcsb.uni.lu]

Application Note: Recrystallization Protocols for Ethyl 5,7-dibromo-1-benzofuran-2-carboxylate

Executive Summary

This guide details the purification of ethyl 5,7-dibromo-1-benzofuran-2-carboxylate , a critical intermediate in the synthesis of bioactive benzofuran derivatives (including uricosuric agents like Benzbromarone analogs). Due to the presence of two bromine atoms and an ethyl ester moiety, this molecule exhibits significant lipophilicity and a propensity for "oiling out" during purification.

This note establishes Ethanol (EtOH) as the primary recrystallization solvent due to its optimal temperature-dependent solubility profile.[1] A secondary Ethyl Acetate/Hexane anti-solvent protocol is provided for high-purity requirements or cases where the crude material contains significant tarry impurities.

Chemical Context & Solubility Profile

The Molecule[1][2][3]

-

Compound: Ethyl 5,7-dibromo-1-benzofuran-2-carboxylate

-

Structure Analysis: The benzofuran core is rigid and planar. The C5 and C7 bromine substituents increase molecular weight and lipophilicity compared to the parent benzofuran, while the C2 ethyl ester provides a polar handle.[1]

-

Synthesis Origin: Typically synthesized via the Rap-Stoermer condensation of 3,5-dibromosalicylaldehyde with ethyl bromoacetate in the presence of a base (e.g.,

). -

Critical Impurities:

Solvent Selection Matrix

Based on the "like dissolves like" principle and dielectric constants, the following solvents are categorized for this substrate:

| Solvent System | Role | Suitability | Mechanism |

| Ethanol (95% or Abs.) | Primary | Excellent | High solubility at reflux ( |

| Methanol | Alternative | Good | Similar to EtOH but lower boiling point ( |

| Ethyl Acetate (EtOAc) | Solvent | Moderate | Too soluble at RT for single-solvent crystallization; used as the "good" solvent in binary systems.[1] |

| Hexanes / Heptane | Anti-Solvent | Poor | Used to induce precipitation when mixed with EtOAc.[1] |

| Water | Anti-Solvent | N/A | Causes precipitation of crude oil if added too quickly to alcoholic solutions.[1] |

Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Ethanol)

Recommended for crude material with >85% purity and minimal tar.[1]

Materials:

-

Crude Ethyl 5,7-dibromo-1-benzofuran-2-carboxylate

-

Ethanol (95% or Absolute)[1]

-

Activated Charcoal (optional, for decolorization)[1]

Procedure:

-

Slurry Generation: Place 5.0 g of crude solid in a 100 mL round-bottom flask (RBF). Add 15 mL of Ethanol.

-

Reflux: Heat the mixture to reflux (

C) with magnetic stirring. -

Titration: If solids remain, add hot Ethanol in 2 mL increments until the solution is clear.

-

Note: Inorganic salts (KBr) from synthesis will not dissolve. If a white sandy precipitate persists despite adding solvent, do not continue adding Ethanol.[1]

-

-

Hot Filtration (Critical): While keeping the solution near boiling, filter through a pre-warmed glass funnel (or Celite pad) to remove inorganic salts and insoluble mechanical impurities.[1]

-

Cooling: Allow the filtrate to cool slowly to room temperature (RT) over 30–45 minutes. Rapid cooling may cause the ester to oil out.[1]

-

Crystallization: Once at RT, transfer the flask to an ice bath (

C) for 1 hour. -

Collection: Filter the resulting crystals via vacuum filtration (Buchner funnel). Wash the cake with 5 mL of ice-cold Ethanol.

-

Drying: Dry under vacuum at

C for 4 hours.

Expected Yield: 75–85% recovery.[1] Appearance: White to pale yellow needles.[1]

Protocol B: Binary Solvent Recrystallization (EtOAc / Hexane)

Recommended for oily crude material or when removing significant non-polar side products.[1]

Procedure:

-

Dissolution: Dissolve 5.0 g of crude material in the minimum amount of Ethyl Acetate (approx. 10–12 mL) at

C. -

Precipitation: Remove from heat. Slowly add Hexanes (dropwise) to the warm solution while stirring until a faint, persistent turbidity (cloudiness) appears.

-

Re-solubilization: Add 0.5 mL of Ethyl Acetate to clear the turbidity.

-

Nucleation: Add a single seed crystal of the pure product (if available) or scratch the inner wall of the flask with a glass rod.

-

Crystallization: Cover and allow to stand undisturbed at RT for 2 hours, then refrigerate.

-

Collection: Filter and wash with a cold 1:4 mixture of EtOAc:Hexanes.

Troubleshooting & Optimization

"Oiling Out"

Benzofuran esters often separate as an oil rather than crystals if the solution is too concentrated or cooled too quickly.[1]

-

Remedy: Reheat the mixture until the oil dissolves. Add 10% more solvent (Ethanol). Allow the solution to cool very slowly (wrap the flask in a towel to insulate). Agitate vigorously once the temperature reaches

C to induce nucleation.[1]

Colored Impurities

If the crystals remain yellow/orange (indicating phenol contamination):

-

Remedy: During the reflux step in Protocol A, add Activated Charcoal (5% w/w relative to crude mass).[1] Reflux for 5 minutes, then perform the Hot Filtration step meticulously to remove the charcoal.

Process Visualization (Workflow)[1]

The following diagram illustrates the decision logic for solvent selection and the purification workflow.

Figure 1: Decision tree and workflow for the purification of ethyl 5,7-dibromo-1-benzofuran-2-carboxylate.

References

-

Sigma-Aldrich. Ethyl 5-bromobenzofuran-2-carboxylate Product Sheet. (Provides physical property baselines for mono-bromo analogs). Available at: [1]

-

Karunakar, P., et al. (2013). Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate. Acta Crystallographica Section E. (Describes ethanol recrystallization of related benzofuran esters). Available at:

-

ChemicalBook. Synthesis of Ethyl 5-bromobenzofuran-2-carboxylate. (Details the Rap-Stoermer condensation and purification). Available at: [1]

-

ResearchGate. Synthesis of 5,7-dibromo-2-salicyloylbenzofuran derivatives. (Provides melting point ranges for 5,7-dibromo derivatives). Available at:

Sources

Optimized Catalytic Strategies for the Heterocyclization of 5,7-Dibromo-2-hydroxybenzaldehyde

Application Note & Protocol Guide

Executive Summary

5,7-Dibromo-2-hydroxybenzaldehyde is a high-value pharmacophore precursor used extensively in the synthesis of bioactive heterocycles, particularly coumarins (2-oxo-2H-chromenes) and Schiff base ligands . The presence of two bromine atoms at the C5 and C7 positions exerts a profound electronic effect—enhancing the acidity of the phenolic hydroxyl group (

This Application Note details optimized catalytic protocols for transforming this substrate into two critical drug scaffolds:

-

6,8-Dibromocoumarin-3-carboxylic acid: A core scaffold for NMDA receptor antagonists and anticoagulant agents.

-

Schiff Base Derivatives: Ligands for transition metal complexes with potent antimicrobial and anticancer profiles.[1]

Mechanistic Insight & Substrate Analysis

Electronic Influence of Halogen Substituents

Unlike unsubstituted salicylaldehyde, the 5,7-dibromo derivative possesses unique reactivity profiles driven by the inductive (

-

Enhanced Acidity: The phenol is significantly more acidic, facilitating base-catalyzed cyclization steps (e.g., intramolecular transesterification).

-

Carbonyl Activation: The aldehyde is highly electrophilic, accelerating Knoevenagel condensations with active methylene compounds (Meldrum’s acid, ethyl acetoacetate).

Reaction Pathways

The cyclization generally follows a Knoevenagel Condensation

Figure 1: Mechanistic pathway for the synthesis of coumarin-3-carboxylic acid derivatives via Meldrum's acid condensation.[2]

Protocol A: Synthesis of 6,8-Dibromocoumarin-3-carboxylic Acid

Target Application: NMDA Receptor Antagonists, Fluorescent Probes. Methodology: Knoevenagel Condensation with Meldrum's Acid.

Materials

-

Substrate: 5,7-Dibromo-2-hydroxybenzaldehyde (1.0 equiv).

-

Reagent: Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) (1.0 equiv).

-

Catalyst: Piperidinium acetate (prepared in situ or 0.02 equiv).

-

Solvent: Ethanol (Absolute).[1]

Step-by-Step Procedure

-

Catalyst Preparation: In a reaction vessel, add piperidine (0.2 mmol) and acetic acid (0.2 mmol) to Ethanol (5 mL) and stir for 5 minutes to generate piperidinium acetate in situ.

-

Reagent Addition: Add 5,7-dibromo-2-hydroxybenzaldehyde (8.0 mmol, ~2.24 g) and Meldrum's acid (8.0 mmol, 1.15 g) to the solution.

-

Initiation: Stir the mixture at room temperature for 20 minutes .

-

Note: A color change (often yellow to orange) indicates the formation of the Knoevenagel intermediate.

-

-

Cyclization: Heat the mixture to reflux (78°C) for 2 hours .

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Chill in an ice bath (0°C) for 1 hour to maximize precipitation.

-

Filter the solid precipitate under vacuum.

-

Wash the cake thoroughly with cold ethanol (

mL) to remove unreacted aldehyde.

-

-

Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.

Expected Results

-

Yield: 85–92%[7]

-

Appearance: Light yellow crystalline solid.

-

Melting Point: >250°C (Lit. 273–274°C).[2]

Protocol B: Synthesis of Schiff Base Ligands

Target Application: Metal-based Chemotherapeutics (Cu(II), Zn(II) complexes). Methodology: Acid-Catalyzed Dehydration.[6]

Materials

-

Substrate: 5,7-Dibromo-2-hydroxybenzaldehyde (10 mmol).

-

Reagent: Primary Aromatic Amine (e.g., Aniline, 4-Nitroaniline) (10 mmol).

-

Catalyst: Glacial Acetic Acid (3-4 drops).

-

Solvent: Ethanol (Super dry/Absolute).

Step-by-Step Procedure

-

Dissolution: Dissolve the aldehyde (10 mmol) in 20 mL of absolute ethanol in a round-bottom flask.

-

Amine Addition: Add the primary amine (10 mmol) slowly with constant stirring.

-

Catalysis: Add 3–4 drops of Glacial Acetic Acid.

-

Critical: The acid protonates the carbonyl oxygen, making the carbon more susceptible to nucleophilic attack by the amine.

-

-

Reflux: Attach a reflux condenser and heat the mixture at 80°C for 3–4 hours .

-

Monitoring: Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot.

-

-

Isolation:

Comparative Data & Troubleshooting

Solvent & Catalyst Selection Matrix

The choice of conditions significantly impacts yield and purity.

| Reaction Type | Catalyst System | Solvent | Temp | Yield | Notes |

| Coumarin Synthesis | Piperidinium Acetate | Ethanol | Reflux | High (90%) | Standard protocol; high purity. |

| Coumarin Synthesis | NaOH (10%) | Water/EtOH | 60°C | Mod (65%) | Lower yield due to side reactions (aldol). |

| Schiff Base | Glacial Acetic Acid | Ethanol | Reflux | High (88%) | Requires anhydrous conditions to prevent hydrolysis. |

| Schiff Base | None (Thermal) | Methanol | Reflux | Low (50%) | Slow kinetics without acid catalyst. |

Experimental Workflow Diagram

Figure 2: Experimental decision tree for catalytic heterocyclization.

References

-

Vertex AI Search. (2023). Synthesis of 6,8-dibromocoumarin-3-carboxylic acid protocol. 2

-

Santa Cruz Biotechnology. (n.d.). 6,8-Dibromocoumarin-3-carboxylic acid Product Data. 11[2][4][7][9][12][13][14]

-

BenchChem. (2025).[15] Preparation and Biological Evaluation of Schiff Base Derivatives from 2-Bromo-5-hydroxybenzaldehyde. 1

-

ResearchGate. (2018). Synthesis and Characterization of Schiff Base Aniline with 5-Bromo-2-Hydroxy Benzaldehyde. 9

-

SciSpace. (2014). Reaction of ethyl acetoacetate and 2'-hydroxychalcones: Efficient route to 9-aryl-6H-benzo[c]chromen-6-ones. 12

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-Methyl-D-Aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]

- 4. Synthesis of 7-hydroxy-6H-naphtho[2,3-c]coumarin via a TsOH-mediated tandem reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Influence of Electronic Factors on “Solvent-Free and Catalyst-Free Biginelli Reaction – Oriental Journal of Chemistry [orientjchem.org]

- 6. ijmcmed.org [ijmcmed.org]

- 7. Synthetic Routes to Coumarin(Benzopyrone)-Fused Five-Membered Aromatic Heterocycles Built on the α-Pyrone Moiety. Part II: Five-Membered Aromatic Rings with Multi Heteroatoms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach | European Journal of Chemistry [eurjchem.com]

- 9. researchgate.net [researchgate.net]

- 10. bhu.ac.in [bhu.ac.in]

- 11. 6,8-Dibromocoumarin-3-carboxylic acid | CAS 3855-87-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 12. scispace.com [scispace.com]

- 13. Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 14. scielo.br [scielo.br]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Removing unreacted 3,5-dibromosalicylaldehyde from reaction mixtures

Executive Summary